2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
Properties
Molecular Formula |
C15H16N4O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H16N4O3S/c1-21-9-14-17-18-15(23-14)16-13(20)8-19-6-5-10-7-11(22-2)3-4-12(10)19/h3-7H,8-9H2,1-2H3,(H,16,18,20) |
InChI Key |
MSBQOHASZULHGG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Indole Precursor: 5-Methoxyindole
The 5-methoxyindole scaffold is synthesized via the Bartoli indole synthesis or Fischer indole reaction. For instance, cyclization of 4-methoxyphenylhydrazine with γ-keto esters under acidic conditions yields 5-methoxyindole. Alternative methods involve Pd-catalyzed cross-coupling to introduce the methoxy group at the C5 position.
Thiadiazole Precursor: 5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene
The thiadiazole ring is constructed through cyclization of thiosemicarbazides with carboxylic acid derivatives. A common approach involves reacting hydrazonoyl chlorides with Erlenmeyer thioazlactones in the presence of triethylamine (Et₃N), facilitating a domino double 1,3-dipolar cycloaddition. For example, treatment of S-methyl-N-arylthioazlactones with hydrazonoyl chlorides generates the 1,3,4-thiadiazole core.
Stepwise Synthesis of the Target Compound
Acetamide Linker Formation
The acetamide bridge is introduced via nucleophilic acyl substitution. 5-Methoxyindole is reacted with chloroacetyl chloride in anhydrous dichloromethane (DCM) under N₂ atmosphere, yielding 2-chloro-N-(5-methoxyindol-1-yl)acetamide. This intermediate is critical for subsequent coupling.
Reaction Conditions :
Thiadiazole Coupling
The final step involves coupling the acetamide-linked indole with the thiadiazole precursor. A Mitsunobu reaction or nucleophilic substitution is employed. For example, 2-chloro-N-(5-methoxyindol-1-yl)acetamide reacts with 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylideneamine in dimethylformamide (DMF) at 80°C.
Optimized Protocol :
Reaction Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. However, DMF at elevated temperatures (>100°C) may degrade the thiadiazole ring, necessitating strict temperature control. Substituting DMF with acetonitrile reduces side reactions but lowers yields to 55%.
Purification Strategies
Crude products often contain unreacted indole or thiadiazole precursors. Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Recrystallization from ethanol/water (7:3) offers an alternative for large-scale batches.
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30, 1.0 mL/min) confirms >99% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu coupling | DMF | K₂CO₃ | 72 | 99 |
| Nucleophilic substitution | Acetonitrile | Et₃N | 55 | 97 |
| One-pot synthesis | DMSO | NaN₃ | 68 | 98 |
The Mitsunobu method offers the highest yield but requires stringent anhydrous conditions. One-pot approaches reduce steps but risk byproduct formation.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times (3 hours vs. 12 hours batch). However, thiadiazole instability under prolonged heating remains a bottleneck, necessitating real-time monitoring via in-line IR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The indole and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted indole and thiadiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
This compound features an indole moiety linked to a thiadiazole group through an acetamide bond. The presence of methoxy groups enhances its solubility and reactivity.
Synthesis:
The synthesis typically involves:
- Starting Materials: 5-methoxyindole and 2-methoxymethylthiadiazole.
- Reaction Conditions: Anhydrous conditions utilizing solvents such as dichloromethane or tetrahydrofuran.
- Reagents: Commonly used reagents include dicyclohexylcarbodiimide (DCC) for coupling and sodium borohydride for reduction.
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.
Anticancer Properties
Research indicates significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer).
- Minimum Inhibitory Concentration (MIC): As low as 3.90 μg/mL against standard strains like Staphylococcus aureus and MRSA.
Antimicrobial Activity
The compound exhibits antimicrobial effects:
- Target Pathogens: Effective against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
-
Study on Lung Cancer Cells:
- Objective: Evaluate cytotoxic effects on A549 cells.
- Findings: Significant reduction in cell viability at concentrations above 3.90 μg/mL.
-
Antimicrobial Efficacy Study:
- Objective: Assess activity against Mycobacterium tuberculosis.
- Findings: Demonstrated inhibition of bacterial growth, suggesting potential for developing new antibiotics.
-
Mechanistic Insights:
- Objective: Investigate enzyme interaction.
- Findings: Inhibition of specific enzymes was noted, indicating a potential pathway for therapeutic intervention.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide likely involves interactions with various molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can mimic tryptophan, allowing it to interact with proteins, while the thiadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methoxy-1H-indol-1-yl)-N-(2-thiazolyl)acetamide
- 2-(5-methoxy-1H-indol-1-yl)-N-(2-pyridyl)acetamide
- 2-(5-methoxy-1H-indol-1-yl)-N-(2-benzothiazolyl)acetamide
Uniqueness
Compared to these similar compounds, 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to the presence of the methoxymethyl group on the thiadiazole ring. This structural feature may enhance its solubility, stability, and biological activity, making it a more versatile compound for various applications.
Biological Activity
The compound 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various studies and data sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol. The structure includes an indole moiety and a thiadiazole ring, which are known for their significant biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole ring. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit high cytotoxicity against HeLa cells (cervical cancer) while displaying lower toxicity towards normal liver cells, thereby indicating a favorable selectivity index (SI) .
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | M-HeLa | 10 | 3.5 |
| Compound B | Chang Liver | 35 | - |
| Compound C | M-HeLa | 5 | 7.0 |
| Sorafenib | M-HeLa | 20 | 1.5 |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties . Studies indicate that these compounds exhibit activity against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting specific metabolic pathways .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12 µg/mL |
| Compound E | S. aureus | 8 µg/mL |
| Compound F | C. albicans | 16 µg/mL |
Anti-inflammatory and Analgesic Properties
Research has also pointed to the anti-inflammatory properties of thiadiazole derivatives. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their analgesic effects .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Indole Moiety : Known for its role in neurotransmission and potential anticancer effects.
- Thiadiazole Ring : Exhibits broad-spectrum biological activities including antimicrobial and anticancer effects due to its ability to interact with DNA and inhibit cell proliferation .
Case Studies
- Anticancer Study : A study conducted on a series of thiadiazole derivatives demonstrated that one compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating enhanced potency against cancer cells .
- Antimicrobial Efficacy : Another study investigated the antimicrobial activity of various thiadiazole derivatives against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents in an era of increasing antibiotic resistance .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of structurally related acetamide-thiadiazole hybrids typically involves multi-step protocols:
- Step 1: Formation of the thiadiazole core via cyclization reactions. For example, chloroacetyl chloride is reacted with thiazole-amine intermediates in dioxane/triethylamine to form N-acylated products .
- Step 2: Introduction of the indole moiety. A common approach is coupling 5-methoxyindole derivatives with the thiadiazole intermediate using nucleophilic substitution or condensation reactions (e.g., K₂CO₃ in DMF as a base) .
- Optimization Tips:
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:
- 1H/13C NMR: Confirm the presence of key groups:
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
- Elemental Analysis: Compare calculated vs. experimental C/H/N/S percentages (acceptable deviation <0.4%) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <3 ppm error .
Basic: What preliminary biological screening approaches are applicable for this compound?
Methodological Answer:
Initial screening should focus on target-specific assays:
- Enzyme Inhibition Studies:
- Use α-glucosidase or tyrosine kinase assays (IC₅₀ determination) at 10–100 µM concentrations, comparing against positive controls (e.g., acarbose) .
- Antiproliferative Activity:
- MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure; report GI₅₀ values .
- Antimicrobial Screening:
Advanced: How to address discrepancies in spectroscopic data during characterization?
Methodological Answer:
Contradictions often arise from tautomerism, impurities, or solvent effects:
- Case Study: If NMR shows unexpected splitting in the thiadiazole region, consider:
- Tautomeric Equilibria: Thiadiazole imine-enamine tautomerism can shift proton signals. Use variable-temperature NMR to stabilize the dominant form .
- Residual Solvents: DMF or acetic acid traces may obscure peaks. Re-dry samples under vacuum (<0.1 mmHg) .
- X-ray Crystallography: Resolve ambiguity by obtaining single-crystal data to confirm the E-configuration .
Advanced: What strategies enhance synthetic yield and purity for large-scale production?
Methodological Answer:
- Catalyst Screening: Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to accelerate acylation steps .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 4 hr) for cyclization steps, improving yield by ~15% .
- Purification: Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to separate diastereomers or regioisomers .
Advanced: How can computational methods elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase). Key findings:
- The methoxymethyl group on thiadiazole forms H-bonds with catalytic residues (e.g., Asp349) .
- Indole moiety participates in π-π stacking with hydrophobic pockets .
- QSAR Modeling: Train models with IC₅₀ data from analogs to predict bioactivity. Descriptors like logP and polar surface area correlate with membrane permeability .
Advanced: How to design in vivo models for pharmacokinetic and toxicity studies?
Methodological Answer:
- Animal Models: Use Wistar rats (200–250 g) for oral bioavailability studies. Dose at 50 mg/kg; collect plasma samples at 0.5, 1, 2, 4, 8 hr post-administration .
- Toxicity Endpoints: Monitor liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .
- Metabolite Profiling: Identify Phase I/II metabolites via LC-MS/MS. For this compound, expect O-demethylation of the indole methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
